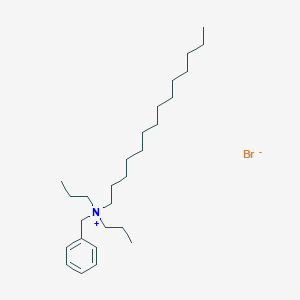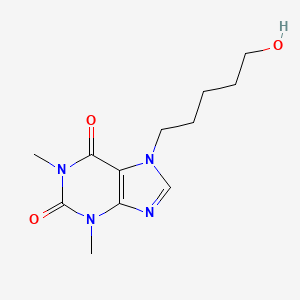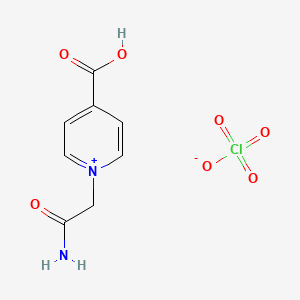![molecular formula C20H23N B14379759 4-[2-(4-Pentylphenyl)ethyl]benzonitrile CAS No. 89587-93-9](/img/structure/B14379759.png)
4-[2-(4-Pentylphenyl)ethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Pentylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23N It is a derivative of benzonitrile, characterized by the presence of a pentylphenyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-pentylphenylacetonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Grignard reagent. In this approach, 4-pentylphenylmagnesium bromide is reacted with benzonitrile under anhydrous conditions. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to ensure the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions
4-[2-(4-Pentylphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
4-[2-(4-Pentylphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-[2-(4-Pentylphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pentylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- 4-[2-(4-Methylphenyl)ethyl]benzonitrile
- 4-[2-(4-Ethylphenyl)ethyl]benzonitrile
- 4-[2-(4-Propylphenyl)ethyl]benzonitrile
Uniqueness
4-[2-(4-Pentylphenyl)ethyl]benzonitrile is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug design and material science.
特性
CAS番号 |
89587-93-9 |
|---|---|
分子式 |
C20H23N |
分子量 |
277.4 g/mol |
IUPAC名 |
4-[2-(4-pentylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5,10-11H2,1H3 |
InChIキー |
ILSVKILQJXFHMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


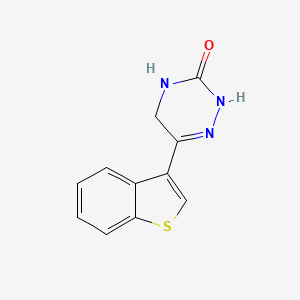
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

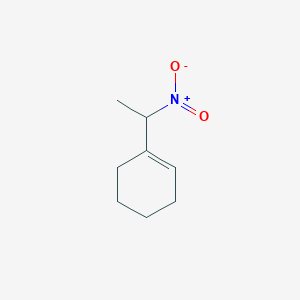
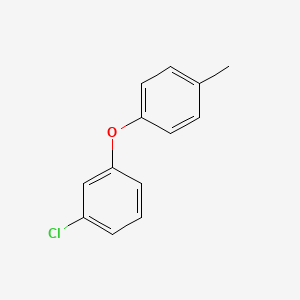
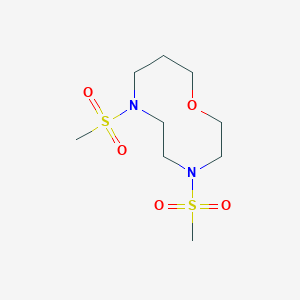
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
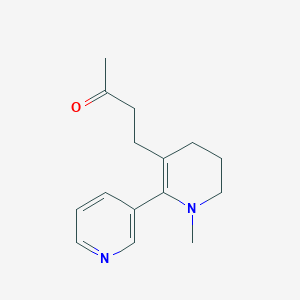

![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
oxophosphanium](/img/structure/B14379739.png)
